(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine
Description
This compound is a chiral amine featuring a pentyl chain attached to a 2,2-difluorobenzo[d][1,3]dioxol-4-yl moiety. Its structure combines a fluorinated aromatic system with an aliphatic amine, which may enhance metabolic stability and binding affinity in pharmacological contexts. The stereochemistry at the chiral center (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent interactions with biological targets.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)pentan-1-amine |
InChI |
InChI=1S/C12H15F2NO2/c1-2-3-6-9(15)8-5-4-7-10-11(8)17-12(13,14)16-10/h4-5,7,9H,2-3,6,15H2,1H3/t9-/m1/s1 |
InChI Key |
YAESKNBSDCPNNE-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
CCCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine typically involves the following steps:
Formation of the Benzo[D][1,3]dioxole Ring: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with a difluoromethylating agent under acidic conditions.
Introduction of the Pentan-1-Amine Side Chain: The benzo dioxole intermediate is then subjected to a nucleophilic substitution reaction with a pentan-1-amine derivative. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the amine and facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzo dioxole moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzo dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its chiral nature makes it a valuable tool for studying enantioselective interactions in biological systems.
Medicine
In medicinal chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The amine group can form covalent bonds with electrophilic sites on target molecules, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine
- Structural Difference : The butan-1-amine variant has a four-carbon chain instead of a pentyl group.
- Metabolic Stability: Reduced chain length may lead to faster hepatic oxidation, as observed in similar amines .
- Patent Context : The butan-1-amine analog is documented in PubChem (), though pharmacological data remain unspecified.
3-(6-(1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)Cyclopropanecarboxamido)-3-Methylpyridin-2-YL)Benzoic Acid
- Structural Difference : Replaces the pentan-1-amine group with a cyclopropanecarboxamido-pyridine-benzoic acid system.
- Functional Implications :
- Acidic vs. Basic Groups : The benzoic acid moiety introduces ionizable carboxylate groups, altering solubility and protein-binding profiles compared to the amine.
- Solid-State Stability : Patent EP 4 374 877 A2 () highlights crystalline forms of this compound, emphasizing its formulation advantages (e.g., shelf life, bioavailability) over amorphous amines like the target compound.
(4aR)-1-[[2,6-Dichloro-4-(2-Morpholin-4-Ylethoxy)Phenyl]Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-N-[6-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyridin-3-YL]Pyridin-3-YL)-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide Hydrochloride
- Structural Complexity : This compound (Example 148, ) shares fluorinated aromatic systems but integrates a pyridazine-carboxamide core and morpholine ether.
- Pharmacological Relevance : Such structures are often designed for kinase inhibition or G-protein-coupled receptor (GPCR) modulation. The absence of an aliphatic amine reduces CNS penetration but may enhance peripheral target engagement.
Data Table: Key Properties of Compared Compounds
Research Findings and Patent Insights
- Synthetic Challenges: The target compound’s fluorinated benzodioxole system requires specialized coupling reagents (e.g., Mitsunobu conditions for chiral retention) .
- Biological Activity Trends :
- Formulation Limitations : Unlike the crystalline benzoic acid derivative (), the target amine’s amorphous nature may necessitate salt formation or co-crystallization for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
